molecular formula C10H14BNO2 B14086217 (5-Cyclopropyl-2-ethylpyridin-3-yl)boronic acid

(5-Cyclopropyl-2-ethylpyridin-3-yl)boronic acid

Cat. No.: B14086217
M. Wt: 191.04 g/mol
InChI Key: LHNWGNSLDKFODL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Cyclopropyl-2-ethylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C10H14BNO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling . The unique structure of this compound, featuring a cyclopropyl group and a pyridine ring, makes it a valuable intermediate in the synthesis of various complex molecules.

Preparation Methods

The synthesis of (5-Cyclopropyl-2-ethylpyridin-3-yl)boronic acid typically involves the following steps:

    Synthetic Routes: One common method involves the borylation of the corresponding halogenated pyridine derivative using a palladium-catalyzed reaction.

    Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a suitable solvent like toluene or ethanol.

    Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.

Comparison with Similar Compounds

(5-Cyclopropyl-2-ethylpyridin-3-yl)boronic acid can be compared with other boronic acids, such as phenylboronic acid and pinacolborane:

Properties

Molecular Formula

C10H14BNO2

Molecular Weight

191.04 g/mol

IUPAC Name

(5-cyclopropyl-2-ethylpyridin-3-yl)boronic acid

InChI

InChI=1S/C10H14BNO2/c1-2-10-9(11(13)14)5-8(6-12-10)7-3-4-7/h5-7,13-14H,2-4H2,1H3

InChI Key

LHNWGNSLDKFODL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1CC)C2CC2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.